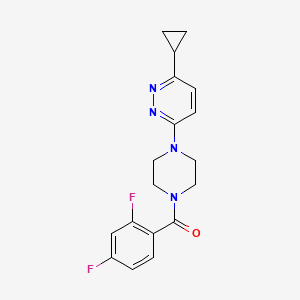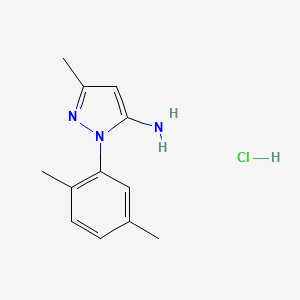
1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, more commonly referred to as DMPMP-HCl, is an organic compound that has been used in various scientific research applications. DMPMP-HCl is a white crystalline powder that is soluble in water and ethanol, and is primarily used as a reagent in organic synthesis. DMPMP-HCl is a versatile compound that has been used in numerous research applications, including as a catalyst, a ligand, and a reagent.
科学的研究の応用
DMPMP-HCl has been used in various scientific research applications, including as a catalyst, a ligand, and a reagent. The compound has been used in the synthesis of numerous organic compounds, including various heterocyclic compounds, such as pyridines, quinolines, and pyrazines. DMPMP-HCl has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antimalarial agents. In addition, DMPMP-HCl has been used in the synthesis of various dyes, pigments, and other compounds.
作用機序
DMPMP-HCl acts as a catalyst, a ligand, and a reagent in various scientific research applications. As a catalyst, DMPMP-HCl is able to facilitate the reaction of two or more compounds, resulting in the formation of a new product. As a ligand, DMPMP-HCl is able to bind to a metal atom or ion, resulting in the formation of a complex. As a reagent, DMPMP-HCl is able to react with other compounds, resulting in the formation of a new product.
Biochemical and Physiological Effects
DMPMP-HCl has not been extensively studied for its biochemical and physiological effects. However, the compound has been shown to be non-toxic and non-carcinogenic in animal studies. In addition, the compound has been shown to be non-mutagenic, and has not been found to cause any significant adverse effects when used in laboratory experiments.
実験室実験の利点と制限
DMPMP-HCl has several advantages and limitations when used in laboratory experiments. One of the main advantages of DMPMP-HCl is that it is a versatile compound that can be used in a variety of scientific research applications. In addition, the compound is relatively inexpensive and is readily available.
One of the main limitations of DMPMP-HCl is that it is a relatively unstable compound, and thus can be difficult to store and handle. In addition, the compound can be difficult to purify, and can be easily contaminated with other compounds.
将来の方向性
There are numerous potential future directions for the use of DMPMP-HCl in scientific research. One potential direction is the use of the compound as a catalyst in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, dyes, and pigments. Another potential direction is the use of the compound as a ligand in the synthesis of various metal complexes. Additionally, the compound could be used in the synthesis of various polymers and other materials. Finally, DMPMP-HCl could be further studied for its potential biochemical and physiological effects.
合成法
DMPMP-HCl can be synthesized by reacting 2,5-dimethylphenylhydrazine hydrochloride with methyl acrylate in the presence of a catalytic amount of a base, such as sodium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and is heated to a temperature of between 50-60°C. The reaction is then allowed to proceed for a period of time, typically between 4-8 hours, before it is cooled and the product is collected by filtration.
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-5-methylpyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15;/h4-7H,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFARHZEJRACPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

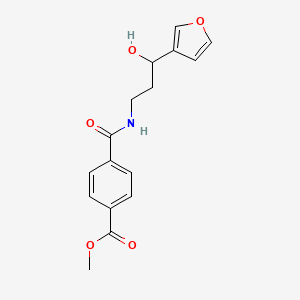
![N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2811237.png)
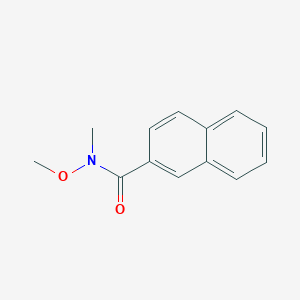
![3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2811239.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2811240.png)
![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)
![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2811247.png)
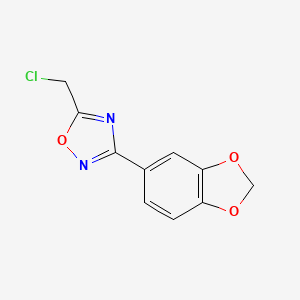

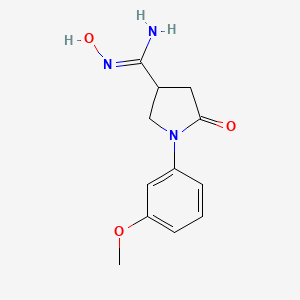
![5-Chloro-6-[3-(triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2811253.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2811256.png)
